molecular formula C13H20BrNO4S B14378728 N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide CAS No. 88131-50-4

N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide

Cat. No.: B14378728
CAS No.: 88131-50-4
M. Wt: 366.27 g/mol
InChI Key: RSIYQZCMJCLEKO-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline, 2,2-diethoxyethanol, and methanesulfonyl chloride.

    Reaction Conditions:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonamide moiety.

    Hydrolysis: The diethoxyethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized forms of the sulfonamide moiety.

    Reduction: Reduced forms of the sulfonamide moiety.

    Hydrolysis: Products with hydrolyzed diethoxyethyl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromophenyl group and sulfonamide moiety are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide
  • N-(4-Fluorophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide
  • N-(4-Methylphenyl)-N-(2,2-diethoxyethyl)methanesulfonamide

Uniqueness

N-(4-Bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenyl group, diethoxyethyl group, and methanesulfonamide moiety provides distinct chemical properties that differentiate it from similar compounds.

Properties

CAS No.

88131-50-4

Molecular Formula

C13H20BrNO4S

Molecular Weight

366.27 g/mol

IUPAC Name

N-(4-bromophenyl)-N-(2,2-diethoxyethyl)methanesulfonamide

InChI

InChI=1S/C13H20BrNO4S/c1-4-18-13(19-5-2)10-15(20(3,16)17)12-8-6-11(14)7-9-12/h6-9,13H,4-5,10H2,1-3H3

InChI Key

RSIYQZCMJCLEKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(C1=CC=C(C=C1)Br)S(=O)(=O)C)OCC

Origin of Product

United States

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